6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride
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Overview
Description
6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and other applications due to their structural complexity and functional versatility.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These interactions can lead to various downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to play a main role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors .
Temporal Effects in Laboratory Settings
Indole derivatives are known to show various biologically vital properties .
Dosage Effects in Animal Models
Indole derivatives are known to possess various biological activities .
Metabolic Pathways
Indole derivatives are known to possess various biological activities .
Transport and Distribution
Indole derivatives are known to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives are known to play a main role in cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The chloro and pyridine groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can be used to convert the pyridine ring to its corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Pyridine-2-amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole core is particularly useful in the development of new pharmaceuticals and organic materials.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are often studied for their potential therapeutic applications.
Medicine: This compound and its derivatives are investigated for their potential use in treating various diseases. For example, they may be used in the development of new drugs for cancer, microbial infections, and other conditions.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable for a wide range of applications.
Comparison with Similar Compounds
6-Chloro-1H-indole-2,3-dione
6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide
6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxylic acid
Uniqueness: 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride is unique due to its specific substitution pattern on the indole and pyridine rings, which can lead to distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O.ClH/c15-13-3-1-2-12(18-13)14(19)17-10-4-5-11-9(8-10)6-7-16-11;/h1-5,8,16H,6-7H2,(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHHDXXXGGGANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=NC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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